Acide 2-fluoro-5-méthyl-3-(trifluorométhyl)benzoïque

Vue d'ensemble

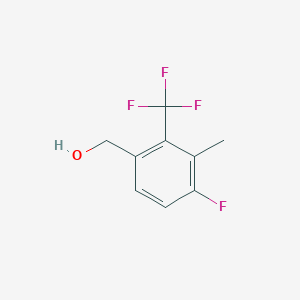

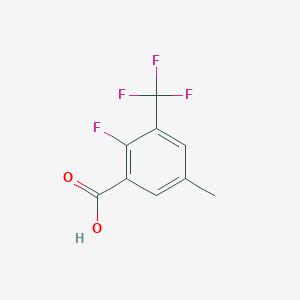

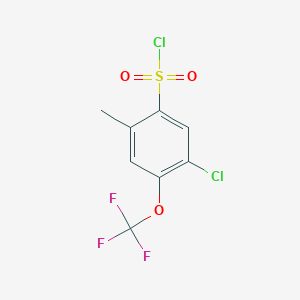

Description

2-Fluoro-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H5F3O2 . It features a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position of the benzoic acid ring. The compound is a member of the class of fluorinated building blocks and is used in various synthetic applications .

Synthesis Analysis

The synthesis of 2-Fluoro-5-(trifluoromethyl)benzoic acid involves introducing the fluorine and trifluoromethyl substituents onto the benzoic acid scaffold. While specific synthetic routes may vary, one common method is the direct fluorination of a suitable precursor using reagents such as fluorine gas (F2) or fluorinating agents . The trifluoromethyl group can be introduced through various methods, including nucleophilic substitution or radical reactions. Detailed synthetic procedures are documented in the literature .

Molecular Structure Analysis

- Trifluoromethyl (CF3) at the 5-position The compound’s IUPAC name reflects these substituents. The molecular weight of the compound is approximately 208.11 g/mol .

Chemical Reactions Analysis

- Redox reactions : The fluorine substituent may participate in redox processes. Specific reaction pathways and mechanisms depend on reaction conditions and other reactants .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthèse pharmaceutique

L'acide 2-fluoro-5-méthyl-3-(trifluorométhyl)benzoïque est utilisé dans la synthèse de principes actifs pharmaceutiques (API) en raison de son excellente lipophilie et de son affinité de liaison assurées par les substituants fluorés .

Traitement des maladies cardiovasculaires

Ce composé a été impliqué dans le métabolisme du HDL et le développement de la plaque athéroscléreuse. Les inhibiteurs contenant cet acide sont proposés comme étant efficaces dans le traitement des maladies cardiovasculaires liées à la dyslipidémie .

Chimie analytique

Il sert de standard interne lors de l'analyse ultra-trace d'acides carboxyliques aromatiques fluorés par la méthode GC/MS .

Traitement de la grippe

Un inhibiteur de fusion du virus de la grippe A, basé sur l'oligothiophène, est coiffé par ce composé. Il inhibe la fusion membranaire entre le virus et l'endosome des cellules hôtes .

Recherche chimique

Le composé est impliqué dans l'étude des interactions de liaison avec les chaperonnes PapD et FimC, qui sont importantes pour la compréhension des interactions protéine-protéine .

Antagonisme du récepteur de la bradykinine B1

Il est utilisé dans la synthèse et les études de relation structure-activité (SAR) des antagonistes du récepteur de la bradykinine B1, qui ont des applications thérapeutiques potentielles .

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been implicated in the modulation ofEndothelial Lipase (EL) activity , which plays a crucial role in HDL metabolism and atherosclerotic plaque development .

Mode of Action

Benzoic acid derivatives can typically be attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .

Biochemical Pathways

Given its potential role in modulating el activity, it may influence the metabolic pathways associated with hdl cholesterol .

Result of Action

Inhibitors of el activity, such as this compound, are proposed to be efficacious in the treatment of dyslipidemia-related cardiovascular disease .

Orientations Futures

Research on the compound’s applications, reactivity, and potential therapeutic uses should continue. Investigating its role in drug development, catalysis, and material science could yield valuable insights. Additionally, exploring greener synthetic methods and scalability is essential for sustainable production .

Propriétés

IUPAC Name |

2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-4-2-5(8(14)15)7(10)6(3-4)9(11,12)13/h2-3H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIOQLSHHHOUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate](/img/structure/B1407686.png)

![1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione](/img/structure/B1407691.png)